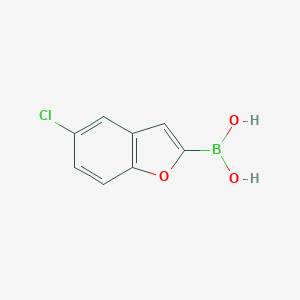

Acide (5-chlorobenzofuran-2-yl)boronique

Vue d'ensemble

Description

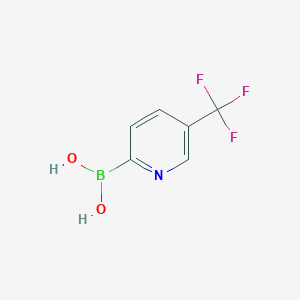

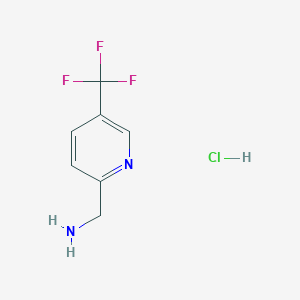

(5-Chlorobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BClO3 and a molecular weight of 196.4 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated benzofuran ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Applications De Recherche Scientifique

(5-Chlorobenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mécanisme D'action

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its water solubility is 0.397 mg/ml, which may affect its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Chlorobenzofuran-2-yl)boronic acid . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility can be influenced by the pH and temperature of the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzofuran-2-yl)boronic acid typically involves the following steps :

Preparation of 5-Chlorobenzofuran: This is achieved by heating 4-chlorophenoxyacetaldehyde dimethylacetal in polyphosphoric acid, yielding 5-chlorobenzofuran with a 73% yield.

Formation of the Boronic Acid: To a solution of 5-chlorobenzofuran in dry ether, tetramethylethylenediamine (TMEDA) is added. The mixture is cooled below -60°C under argon, and a solution of butyllithium in hexane is added dropwise. The mixture is then warmed to -10°C and stirred. Triisopropyl borate is added dropwise, followed by quenching with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for (5-Chlorobenzofuran-2-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to maintain product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chlorobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The chlorine atom on the benzofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ether.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Benzofurans: Formed through nucleophilic substitution.

Comparaison Avec Des Composés Similaires

Similar Compounds

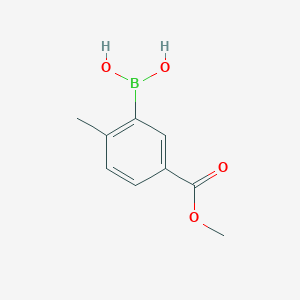

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

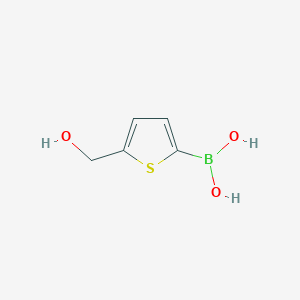

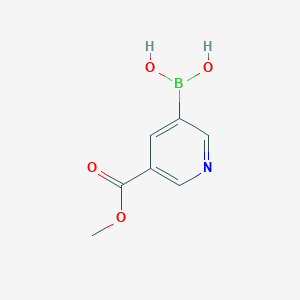

2-Thiopheneboronic Acid: Another heteroaryl boronic acid used in organic synthesis.

4-Chlorophenylboronic Acid: Similar in structure but with a different aromatic ring.

Uniqueness

(5-Chlorobenzofuran-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorinated benzofuran ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .

Propriétés

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPQZJZPKMFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)